2-Nitrobenzo[d]oxazol-4-amine
Description
2-Nitrobenzo[d]oxazol-4-amine is a nitro-substituted benzoxazole derivative featuring a nitro group at the 2-position and an amine group at the 4-position of the fused benzoxazole ring. The nitro group is electron-withdrawing, likely influencing the compound’s electronic properties, solubility, and reactivity, which are critical in pharmacological and material science applications.
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-nitro-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5N3O3/c8-4-2-1-3-5-6(4)9-7(13-5)10(11)12/h1-3H,8H2 |
InChI Key |
CUEDQCYRFXBERX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzo[d]oxazol-4-amine typically involves the nitration of benzo[d]oxazole derivatives. One common method includes the nitration of benzo[d]oxazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 2-Nitrobenzo[d]oxazol-4-amine may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2-Aminobenzo[d]oxazol-4-amine.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrobenzo[d]oxazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-Nitro vs. 5-Nitro Derivatives :
The position of the nitro group significantly impacts electronic properties. For example, N-(4-Bromophenyl)-5-nitrobenzo[d]oxazol-2-amine (2r) features a nitro group at the 5-position, which may alter resonance stabilization compared to the 2-nitro isomer. Electron-withdrawing nitro groups at the 2-position (as in 2-Nitrobenzo[d]oxazol-4-amine) could enhance electrophilic substitution resistance but reduce solubility in polar solvents .Bromo vs. Nitro Substituents :
Derivatives like 6-Bromo-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2q) exhibit bromine at the 6-position, which is less electron-withdrawing than nitro. This may increase lipophilicity and alter binding affinities in biological systems .
Substituent Bulkiness and Steric Effects
- Alkyl and Fluorinated Derivatives :
Compounds such as 2-Butylbenzo[d]oxazol-4-amine and 2-(Trifluoromethyl)benzo[d]oxazol-4-amine introduce bulky or fluorinated groups. These substituents may hinder molecular packing (affecting melting points) or enhance metabolic stability in drug design .
Data Tables
Table 1: Key Structural Analogs and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
